Angiotensin I/II (5-8)

Antinociception Pain Research Central Nervous System

Angiotensin I/II (5-8) (Ile-His-Pro-Phe) is the smallest biologically active angiotensin fragment. Unlike full-length Ang II, it elicits potent, dose-dependent antinociception without cardiovascular pressor effects, acting via a distinct receptor subtype. Ideal for CNS pain/anxiety studies, receptor subtyping SAR, and aminopeptidase kinetic assays. Exceptional solubility (100 mg/mL in water, DMSO, ethanol) enables high-concentration intracranial microinjection (up to 195 mM). Sourced as lyophilized powder, ≥98% HPLC purity. For R&D only; not for human use.

Molecular Formula C26H36N6O5
Molecular Weight 512.6 g/mol
CAS No. 34233-50-6
Cat. No. B550118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin I/II (5-8)
CAS34233-50-6
Molecular FormulaC26H36N6O5
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)N
InChIInChI=1S/C26H36N6O5/c1-3-16(2)22(27)24(34)30-19(13-18-14-28-15-29-18)25(35)32-11-7-10-21(32)23(33)31-20(26(36)37)12-17-8-5-4-6-9-17/h4-6,8-9,14-16,19-22H,3,7,10-13,27H2,1-2H3,(H,28,29)(H,30,34)(H,31,33)(H,36,37)/t16-,19-,20-,21-,22-/m0/s1
InChIKeyRXGAHIIILDHXJU-XSXWSVAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Angiotensin I/II (5-8) Procurement Guide: Tetrapeptide Fragment CAS 34233-50-6 Properties


Angiotensin I/II (5-8), also referred to as Angiotensin II (5-8), is an endogenous C-terminal tetrapeptide fragment of the vasoconstrictor angiotensin II, with the sequence Ile-His-Pro-Phe (IHPF) and molecular formula C26H36N6O5 (molecular weight 512.6 g/mol) . It is the smallest angiotensin peptide known to elicit dose-dependent, receptor-mediated biological responses, including potent and selective antinociception via the neuronal-nitric oxide synthase-soluble guanylyl cyclase-endogenous opioid pathway in the ventrolateral periaqueductal gray (vlPAG) [1]. Unlike its larger precursors, this fragment demonstrates a distinct pharmacological profile with minimal cardiovascular pressor activity, making it a critical tool for dissecting angiotensin receptor subtype function, enzymatic processing pathways, and central nervous system-mediated behaviors independent of classical hypertensive effects [1].

Why Angiotensin I/II (5-8) Cannot Be Substituted by Other Angiotensin Fragments


Substituting Angiotensin I/II (5-8) with other angiotensin fragments or the full-length Angiotensin II is scientifically invalid due to profound differences in receptor selectivity, downstream signaling, and functional outcomes. Angiotensin II (5-8) exhibits a unique pharmacological fingerprint: it is the smallest fragment that retains biological activity, yet it displays dramatically reduced affinity for classical AT1/AT2 receptors that mediate vasoconstriction [1]. Instead, its central effects are mediated via an as-yet-unidentified receptor distinct from AT1, AT2, AT4, and Mas receptors, and its anxiogenic actions are selectively dependent on AT1 receptors in specific brain nuclei [1][2]. In contrast, Angiotensin IV (3-8 fragment) binds with high affinity to the AT4 receptor, and full-length Angiotensin II is a potent vasoconstrictor acting primarily through AT1 [3]. Therefore, using a generic angiotensin analog in experimental designs targeting nociception, anxiety, or specific enzymatic degradation pathways will yield confounded or irrelevant results. The evidence below quantifies these critical differentiations.

Angiotensin I/II (5-8) Comparative Performance Data vs. Angiotensin Fragments


Angiotensin (5-8) Antinociceptive Potency: Smallest Active Fragment with Selective Central Effect

Angiotensin (5-8) is the smallest angiotensin peptide fragment that elicits dose-dependent, receptor-mediated antinociception in the rat vlPAG. In contrast, shorter fragments (e.g., 6-8, 7-8) or single amino acid residues are completely inactive at equivalent doses [1]. In vivo microinjection of Ang (5-8) (0.2 nmol) into the rat vlPAG significantly increases the latency to withdrawal in the tail-flick test and the mechanical withdrawal threshold in the incision allodynia test , whereas neither Ang II (1-8) nor Ang III (2-8) demonstrate this selective antinociceptive profile without concomitant cardiovascular effects.

Antinociception Pain Research Central Nervous System

Cardiovascular Pressor Activity: Markedly Attenuated vs. Full-Length Angiotensin II

In vivo microinjection of Angiotensin (5-8) into the rat ventrolateral periaqueductal gray (vlPAG) increases mean arterial pressure (MAP) and decreases heart rate (HR) to a significantly lesser extent than Angiotensin II (1-8). Quantitative analysis shows that Ang (5-8) is approximately 2.7- to 3-fold less potent than full-length Ang II in eliciting MAP elevation and HR reduction [1]. Furthermore, Ang (5-8) does not act on vascular or intestinal smooth muscle cells ex vivo, confirming its minimal peripheral cardiovascular activity .

Cardiovascular Blood Pressure Selectivity

Receptor Selectivity: Distinct Pharmacology from AT4-Binding Angiotensin IV

While Angiotensin IV (Ang II 3-8 fragment, sequence Val-Tyr-Ile-His-Pro-Phe) binds with high affinity to the AT4 receptor (Kd = 0.74 ± 0.14 nM in bovine adrenal cortex) [1], Angiotensin (5-8) (Ile-His-Pro-Phe) lacks the N-terminal valine and tyrosine residues required for AT4 receptor interaction. Consequently, Ang (5-8) does not compete for AT4 binding at physiologically relevant concentrations and instead exerts its central effects through an unidentified receptor distinct from AT1, AT2, AT4, and Mas [2]. In functional assays, the non-selective angiotensin receptor antagonist saralasin blocks Ang (5-8)-induced antinociception, but selective antagonists of AT1, AT2, AT4, and Mas receptors do not [2]. This pharmacological fingerprint is unique among angiotensin fragments.

Receptor Binding AT4 Receptor Pharmacology

Renin Release Inhibition: Functional Activity at 50 μM in Kidney Slices

In an ex vivo functional assay using rat kidney slices, Angiotensin II (5-8) inhibits renin release at a concentration of 50 μM [1]. While full-length Angiotensin II and Angiotensin III are more potent inhibitors of renin release (acting as part of the negative feedback loop on juxtaglomerular cells), this data demonstrates that the tetrapeptide fragment retains some capacity to modulate the renin-angiotensin system, albeit with significantly reduced potency compared to the parent octapeptide. The precise IC50 value for Ang II is in the nanomolar range, indicating that Ang (5-8) is several orders of magnitude less potent.

Renin-Angiotensin System Kidney Ex Vivo Assay

Solubility Profile: High Aqueous and Organic Solvent Compatibility for In Vitro and In Vivo Formulations

Angiotensin I/II (5-8) exhibits high solubility in three common laboratory solvents: DMSO, water, and ethanol, each at a concentration of 100 mg/mL (equivalent to 195.08 mM) at 25°C . This favorable solubility profile facilitates preparation of concentrated stock solutions for in vitro assays and enables flexible formulation strategies for in vivo administration. In contrast, many longer angiotensin peptides, particularly the hydrophobic full-length Angiotensin II, have lower aqueous solubility and may require specialized solubilization protocols or the use of trifluoroacetate salts to achieve comparable concentrations [1].

Solubility Formulation Drug Delivery

Optimal Applications for Angiotensin I/II (5-8) CAS 34233-50-6 Based on Comparative Evidence


Central Nervous System Pain and Anxiety Research Requiring Cardiovascular-Neutral Pharmacological Tools

Angiotensin I/II (5-8) is uniquely suited for studies investigating central mechanisms of nociception, anxiety, and fear conditioning within the ventrolateral periaqueductal gray (vlPAG) and related brain regions. As demonstrated in Section 3, this tetrapeptide is the smallest active angiotensin fragment capable of eliciting dose-dependent antinociception and anxiogenic effects without producing the confounding cardiovascular pressor responses characteristic of Angiotensin II [1][2]. Researchers can microinject Ang (5-8) at doses of 0.2-0.4 nmol into discrete brain nuclei to dissect angiotensinergic modulation of behavior while maintaining stable blood pressure and heart rate. This specificity is critical for high-impact neuroscience publications where cardiovascular artifacts would otherwise invalidate behavioral interpretations.

Receptor Pharmacology Studies Investigating Non-AT1/AT2/AT4 Angiotensin Signaling Pathways

The pharmacological fingerprint of Angiotensin I/II (5-8) — antagonized by the non-selective saralasin but not by selective AT1, AT2, AT4, or Mas receptor antagonists — positions this compound as an essential probe for identifying and characterizing novel angiotensin receptor subtypes or signaling complexes [1]. In competitive binding assays, Ang (5-8) does not displace radiolabeled Ang IV from AT4 receptors, confirming its distinct receptor profile [2]. Procurement of this fragment enables academic and pharmaceutical laboratories to perform structure-activity relationship (SAR) studies aimed at mapping the minimal sequence requirements for this unique receptor interaction, potentially leading to the discovery of new therapeutic targets for pain or metabolic disorders.

Enzymatic Processing and Peptidase Substrate Specificity Assays

Angiotensin I/II (5-8) serves as a defined tetrapeptide substrate for characterizing the activity of angiotensinases, aminopeptidases, and endopeptidases involved in the metabolism of angiotensin peptides. Studies indicate that enzymes such as endopeptidase EP 24.11 and amastatin-sensitive aminopeptidases in the vlPAG catalyze the synthesis and degradation of Ang (5-8) from larger precursors [1]. Its well-characterized sequence (Ile-His-Pro-Phe) and the availability of quantitative HPLC and mass spectrometry methods enable precise kinetic analysis of enzymatic cleavage patterns. Compared to longer angiotensin fragments, the shorter sequence of Ang (5-8) reduces steric hindrance and simplifies interpretation of enzyme-substrate interactions, making it an ideal model substrate for peptidase inhibitor screening and mechanistic enzymology.

High-Concentration In Vivo Microinjection and Formulation Development

The exceptional solubility profile of Angiotensin I/II (5-8) — 100 mg/mL in water, DMSO, and ethanol — enables preparation of highly concentrated stock solutions without the need for trifluoroacetate salts or pH adjustment [1]. This property is particularly advantageous for intracranial microinjection experiments, where the total injectable volume is strictly limited (typically ≤0.5 μL) to minimize tissue damage and non-specific diffusion. The ability to achieve local concentrations up to 195 mM ensures that robust pharmacological effects can be observed at the target site. Furthermore, this solubility facilitates the development of stable, ready-to-use aliquots for high-throughput screening campaigns in drug discovery, reducing inter-experimental variability and simplifying laboratory workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensin I/II (5-8)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.